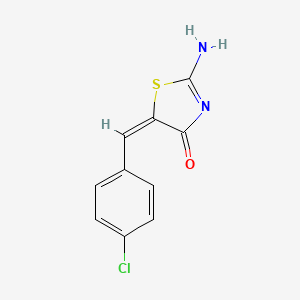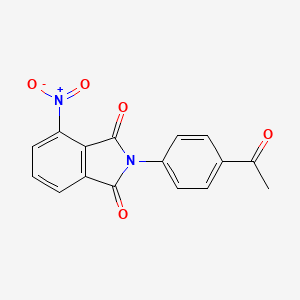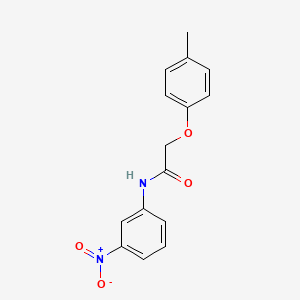
4-Methyl-2-oxochromen-7-yl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-oxochromen-7-yl thiophene-2-carboxylate is a compound that combines the structural features of chromone and thiophene. Chromones are known for their diverse biological activities, while thiophenes are recognized for their applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxochromen-7-yl thiophene-2-carboxylate typically involves the condensation of chromone derivatives with thiophene carboxylic acids. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxochromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-Methyl-2-oxochromen-7-yl thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxochromen-7-yl thiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in inflammation and oxidative stress. The chromone moiety can interact with DNA and proteins, while the thiophene ring can modulate the activity of voltage-gated ion channels .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C15H10O4S |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) thiophene-2-carboxylate |
InChI |
InChI=1S/C15H10O4S/c1-9-7-14(16)19-12-8-10(4-5-11(9)12)18-15(17)13-3-2-6-20-13/h2-8H,1H3 |
InChI Key |
ZLWVWALRMZOWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11700429.png)
![1-[4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-phenyl]-ethanone](/img/structure/B11700434.png)

![4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-2-yl]benzenesulfonamide](/img/structure/B11700452.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11700480.png)





![2-{[(E)-(4-chlorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11700512.png)
![2-{[(2,3-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11700520.png)
![(5Z)-5-(4-chlorobenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11700530.png)
![3-methyl-N'-[(E)-pyridin-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11700533.png)
